molecular formula C16H21NO4 B2387346 RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID CAS No. 210420-48-7

RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B2387346
CAS No.: 210420-48-7
M. Wt: 291.347
InChI Key: LNVFMMJOXRYVKX-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxylic acid group. The presence of the chiral centers at the 2nd and 3rd positions of the pyrrolidine ring makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a phenyl group is introduced to the pyrrolidine ring.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used to protect the amine group during the synthesis and is later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and reagents can help in achieving the desired stereochemistry on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It can also serve as a model compound for studying the metabolism of chiral drugs.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the production of enantiomerically pure substances.

Mechanism of Action

The mechanism of action of RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes or receptors, while the phenyl group can participate in π-π interactions. The pyrrolidine ring provides structural rigidity, which is important for the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(4-methylphenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group on the phenyl ring.

    (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(4-chlorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom on the phenyl ring.

    (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(4-fluorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID lies in its specific stereochemistry and the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.